molecular formula C10H14O B15349980 2,5-Bis(ethenyl)-7-oxabicyclo[4.1.0]heptane

2,5-Bis(ethenyl)-7-oxabicyclo[4.1.0]heptane

Cat. No.: B15349980
M. Wt: 150.22 g/mol
InChI Key: ODANTROTTAJRDT-UHFFFAOYSA-N
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Description

2,5-Bis(ethenyl)-7-oxabicyclo[410]heptane is a complex organic compound characterized by its unique bicyclic structure and ethenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(ethenyl)-7-oxabicyclo[4.1.0]heptane typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of ethenyl groups. Common synthetic routes include:

  • Cyclization Reactions: Formation of the bicyclic structure through intramolecular cyclization reactions.

  • Alkylation: Introduction of ethenyl groups using alkylation reactions.

  • Oxidation: Oxidation steps to introduce oxygen-containing functional groups.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(ethenyl)-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can introduce additional oxygen functionalities.

  • Reduction: Reduction reactions can reduce double bonds or other functional groups.

  • Substitution: Substitution reactions can replace hydrogen atoms with other groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carbonylated derivatives.

  • Reduction Products: Saturated hydrocarbons and alcohols.

  • Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

2,5-Bis(ethenyl)-7-oxabicyclo[4.1.0]heptane has several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2,5-Bis(ethenyl)-7-oxabicyclo[4.1.0]heptane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

2,5-Bis(ethenyl)-7-oxabicyclo[4.1.0]heptane is compared with similar compounds to highlight its uniqueness:

  • 2,5-Bis(ethenyl)thiophene: Similar in having ethenyl groups but differs in the bicyclic structure and oxygen content.

  • 2,5-Bis(ethenyl)-2-methyloxolane: Similar bicyclic structure but with a methyl group substitution.

  • 1,4-dimethoxy-2,5-bis[2-(3,4,5-trimethoxyphenyl)ethenyl]benzene: Contains multiple methoxy groups and a different aromatic system.

These comparisons help in understanding the distinct properties and potential applications of this compound.

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

2,5-bis(ethenyl)-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C10H14O/c1-3-7-5-6-8(4-2)10-9(7)11-10/h3-4,7-10H,1-2,5-6H2

InChI Key

ODANTROTTAJRDT-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCC(C2C1O2)C=C

Origin of Product

United States

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